2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one
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Overview
Description
2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{6-phenyl-2-azaspiro[33]heptan-2-yl}ethan-1-one is a complex organic compound featuring an oxazole ring and a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one typically involves multi-step organic reactions. The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors. The spirocyclic structure is introduced through spirocyclization reactions, often requiring specific catalysts and reaction conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the spirocyclic structure.
Substitution: The compound can participate in substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxazole ring can lead to the formation of oxazolone derivatives, while reduction of the spirocyclic structure can yield simpler cyclic compounds.
Scientific Research Applications
2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The spirocyclic structure may enhance the compound’s stability and binding affinity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1,2-oxazole derivatives: These compounds share the oxazole ring but lack the spirocyclic structure.
Spirocyclic compounds: These compounds have similar spirocyclic structures but different functional groups.
Uniqueness
2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one is unique due to the combination of the oxazole ring and spirocyclic structure, which imparts distinct chemical and biological properties not found in other similar compounds.
This article provides a comprehensive overview of 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{6-phenyl-2-azaspiro[33]heptan-2-yl}ethan-1-one, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-13-17(14(2)23-20-13)8-18(22)21-11-19(12-21)9-16(10-19)15-6-4-3-5-7-15/h3-7,16H,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLILFSUXWBXACF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CC3(C2)CC(C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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